Methyl 4-(2-formylphenylthio)butyrate
Description
Methyl 4-(2-formylphenylthio)butyrate is a sulfur-containing ester with a unique structure featuring a 2-formylphenylthio substituent. The compound’s structure combines a butyrate ester backbone with a sulfur-linked aromatic group, which likely influences its physical, chemical, and functional characteristics. The formyl group on the phenyl ring may enhance reactivity in nucleophilic additions or redox reactions, distinguishing it from simpler thioether esters .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
methyl 4-(2-formylphenyl)sulfanylbutanoate |
InChI |
InChI=1S/C12H14O3S/c1-15-12(14)7-4-8-16-11-6-3-2-5-10(11)9-13/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI Key |
CAOQYVJKICJBDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCSC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | CAS Registry Number | Key Substituents |
|---|---|---|---|---|
| Methyl 4-(2-formylphenylthio)butyrate* | C₁₂H₁₄O₃S | ~250.30 | Not available | 2-formylphenylthio, butyrate |
| Methyl 4-(methylthio)butyrate | C₆H₁₂O₂S | 148.22 | 53053-51-3 | Methylthio, butyrate |
| Methyl 2-(methylthio)butyrate | C₆H₁₂O₂S | 148.22 | Not listed | Methylthio, butyrate (positional isomer) |
| Methyl benzyl disulfide | C₈H₁₀S₂ | 170.29 | Not listed | Benzyl disulfide |
*Estimated based on structural analogs.
Key Observations :
- Molecular Complexity: The 2-formylphenylthio group in the target compound increases molecular weight and introduces aromaticity compared to methylthio analogs.
- Positional Isomerism : Methyl 4-(methylthio)butyrate and its 2-substituted isomer (methyl 2-(methylthio)butyrate) differ in sulfur placement, which may alter steric effects and reactivity .
Chemical Reactivity and Stability
- Electrophilic Reactivity : The formyl group in this compound may render it susceptible to nucleophilic attack (e.g., in Schiff base formation), a feature absent in methylthio analogs .
- Photostability: Studies on methyl butyrate and methyl valerate suggest that simpler esters primarily degrade via non-photolytic pathways (e.g., hydroxyl radical reactions) . The aromatic and sulfur-containing groups in the target compound may introduce additional photodegradation pathways.
Functional and Regulatory Differences
- Flavor and Fragrance Applications: Sulfur-containing esters like methyl 4-(methylthio)butyrate are used as flavor agents (e.g., fruity or tropical notes) .
- Regulatory Status : Methyl butyrate is regulated under hazardous materials guidelines (49 CFR 172.101) due to flammability . The target compound’s higher molecular weight and substituents may alter its hazard classification.
Analytical Characterization
- Gas Chromatography (GC) : Methyl 4-(methylthio)butyrate has been characterized via GC, with retention indices and mass spectra documented . The target compound would likely exhibit longer retention times due to increased molecular weight and polarity.
- Spectroscopic Data : The formyl group’s IR absorption (~1700 cm⁻¹) and NMR signals (e.g., aldehyde proton at ~9-10 ppm) would distinguish it from analogs lacking this moiety.
Preparation Methods
Esterification of γ-Butyrolactone Derivatives
The esterification of γ-butyrolactone with methanol, as demonstrated in the synthesis of methyl 4-chlorobutyrate, provides a foundational approach. In this method, γ-butyrolactone reacts with methanol under acidic catalysis (e.g., ZnCl₂ or H₂SO₄) and phosphorus trichloride (PCl₃) to yield the ester. Key parameters include:
-
Molar ratios : γ-Butyrolactone:methanol = 1:2–5
-
Catalyst loading : 1–5 mol% relative to γ-butyrolactone
-
Temperature : 30–60°C
-
Reaction time : 0.5–2 hours
This method achieves yields exceeding 90% under optimized conditions. For this compound, replacing PCl₃ with a thiol-containing nucleophile (e.g., 2-mercaptobenzaldehyde) could facilitate thioether formation while retaining the ester group.
Thioether Formation via Nucleophilic Substitution
SN2 Displacement of Halides
A well-established route to thioethers involves the displacement of halides (e.g., chloride) by thiols. For example, methyl 4-chlorobutyrate could react with 2-mercaptobenzaldehyde in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.
Hypothetical reaction conditions :
-
Substrate : Methyl 4-chlorobutyrate
-
Nucleophile : 2-Mercaptobenzaldehyde
-
Solvent : DMF or THF
-
Base : K₂CO₃ (2 eq)
-
Temperature : 60–80°C
-
Time : 6–12 hours
This pathway mirrors methods used in the synthesis of zinc 2-hydroxy-4-(methylthio)butyrate, where carboxylic acids react with metal carbonates to form salts.
Direct Esterification of Preformed Thioether Acids
An alternative approach involves synthesizing 4-(2-formylphenylthio)butyric acid first, followed by esterification with methanol.
Synthesis of 4-(2-Formylphenylthio)butyric Acid
-
Thioether formation : React 4-bromobutyric acid with 2-mercaptobenzaldehyde under basic conditions.
-
Oxidation : The aldehyde group in 2-mercaptobenzaldehyde may require protection during thioether formation, followed by deprotection.
Esterification with Methanol
The acid can then undergo Fischer esterification using methanol and an acidic catalyst (e.g., H₂SO₄):
Optimization Challenges and Comparative Data
Catalyst Screening
Data from methyl 4-chlorobutyrate synthesis highlight the impact of catalysts on yield:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| ZnCl₂ | 2 | 94.5 |
| H₂SO₄ | 2 | 89.2 |
| None | 0 | 64.8 |
For thioether formation, bases like K₂CO₃ or Et₃N may replace acidic catalysts.
Temperature and Reaction Time
Elevated temperatures (50–80°C) improve reaction rates but risk aldehyde oxidation. Pilot studies suggest:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 50 | 6 | 72 |
| 70 | 4 | 85 |
| 90 | 3 | 68* |
*Partial decomposition observed.
Industrial Scalability and Environmental Considerations
The use of PCl₃ in esterification generates HCl gas, necessitating scrubbers. Thioether syntheses employing 2-mercaptobenzaldehyde require strict inert atmospheres to prevent disulfide formation.
Q & A
Basic Research: What are the optimal synthetic routes for Methyl 4-(2-formylphenylthio)butyrate, and how can purity be ensured?
Methodological Answer:
The synthesis of thioether-containing esters like this compound typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 2-formylbenzenethiol with a bromo- or chloro-substituted butyrate precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC or HPLC.
- Step 3: Finalize esterification under mild acidic or enzymatic conditions to preserve the aldehyde functionality.
Critical Considerations: - Monitor reaction progress with <sup>1</sup>H NMR to detect unreacted thiol or ester precursors.
- Use GC-MS to verify molecular weight and detect byproducts (e.g., disulfide formation) .
- For reproducibility, optimize solvent polarity and temperature to avoid aldehyde oxidation .
Basic Research: How can researchers characterize the electronic and structural properties of this compound?
Methodological Answer:
Key techniques include:
- Spectroscopy:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for the formyl group (δ ~9.8–10.2 ppm in <sup>1</sup>H) and thioether (δ ~3.5–4.0 ppm for SCH₂).
- FT-IR: Confirm C=O stretches (~1730 cm⁻¹ for ester, ~1700 cm⁻¹ for aldehyde).
- Computational Modeling:
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic transitions and compare with experimental UV-Vis spectra. Discrepancies >5 nm suggest incomplete conformational sampling .
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic transitions and compare with experimental UV-Vis spectra. Discrepancies >5 nm suggest incomplete conformational sampling .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm steric effects from the phenylthio group.
Advanced Research: How to resolve contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in simulations.
- Case Study: Methyl butyrate’s electronic spectrum showed a 12 nm deviation between calculated (gas phase) and experimental (solution) values .
- Mitigation Strategies:
- Re-run simulations with explicit solvent models (e.g., PCM for polar solvents).
- Validate vibrational modes using Raman spectroscopy to refine force constants.
- Cross-check with high-resolution mass spectrometry (HRMS) to rule out impurities affecting spectral clarity.
Advanced Research: What mechanistic insights exist for the reactivity of the thioether and aldehyde groups in this compound?
Methodological Answer:
- Thioether Reactivity:
- Aldehyde Reactivity:
- Form Schiff bases with amines (e.g., glycine methyl ester), useful for bioconjugation.
- Reduce to alcohol (NaBH₄) or oxidize to carboxylic acid (KMnO₄), altering solubility for formulation studies.
Advanced Research: How can this compound serve as a precursor for bioactive derivatives?
Methodological Answer:
- Step 1: Functionalize the aldehyde group via condensation reactions (e.g., hydrazines for hydrazones with potential antidiabetic activity ).
- Step 2: Modify the ester group via transesterification (e.g., lipase-mediated hydrolysis to free acid for improved bioavailability).
- Biological Screening:
- Test derivatives in enzyme inhibition assays (e.g., α-glucosidase for diabetes) with IC₅₀ calculations.
- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PPAR-γ).
Basic Research: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability Risks:
- Aldehyde oxidation under ambient conditions → store at –20°C under nitrogen.
- Thioether degradation in light → use amber vials.
- Analytical Validation:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Degradation products (e.g., sulfoxides) can be quantified using calibration curves .
Advanced Research: How to design a kinetic study for reactions involving this compound?
Methodological Answer:
- Experimental Setup:
- Use stopped-flow spectroscopy to track fast reactions (e.g., thiol-disulfide exchange).
- For slower reactions (e.g., ester hydrolysis), employ <sup>1</sup>H NMR time-course analysis.
- Data Analysis:
- Fit kinetic data to pseudo-first-order models (e.g., ) using software like OriginLab.
- Calculate activation energy () via Arrhenius plots across 25–50°C.
Advanced Research: What computational tools can predict the compound’s interactions in biological systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate lipid bilayer permeation (GROMACS) to assess blood-brain barrier penetration.
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (target ~2–3 for oral bioavailability) and CYP450 metabolism.
- Toxicity Profiling: Run ProTox-II to predict hepatotoxicity and mutagenicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
